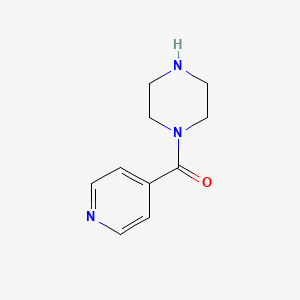

Piperazin-1-yl(pyridin-4-yl)methanone

Description

BenchChem offers high-quality Piperazin-1-yl(pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYAETTZHAUHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-04-5 | |

| Record name | 39640-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone Derivatives

This guide provides an in-depth exploration of the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone and its derivatives, a molecular scaffold of significant interest in medicinal chemistry. The piperazine moiety is a prevalent feature in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial biological interactions. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

The Strategic Importance of the Piperazin-1-yl(pyridin-4-yl)methanone Core

The Piperazin-1-yl(pyridin-4-yl)methanone scaffold is a privileged structure in drug discovery, combining the versatile piperazine ring with the biologically relevant pyridine moiety. Piperazine derivatives are known for their wide range of pharmacological activities, including but not limited to, anticancer, antidepressant, and neuroprotective effects. The nitrogen atoms in the piperazine ring allow for modifications that can fine-tune a compound's solubility, lipophilicity, and ability to interact with biological targets. The pyridine ring, on the other hand, is a common feature in many bioactive molecules and can participate in hydrogen bonding and other key interactions with enzymes and receptors. The methanone linker provides a rigid connection between these two important pharmacophores, creating a stable and predictable molecular framework for drug design.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone derivatives primarily revolves around the formation of an amide bond between a piperazine derivative and isonicotinic acid or its activated counterparts. The choice of synthetic route often depends on the desired scale of the reaction, the availability of starting materials, and the nature of the substituents on the piperazine ring.

The most common and direct approach involves the acylation of a piperazine with an activated form of isonicotinic acid, such as isonicotinoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperazine starting material and driving the reaction to completion.

Below is a generalized workflow for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone derivatives.

Caption: Generalized workflow for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific derivative being synthesized.

Protocol 1: Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone via Isonicotinoyl Chloride

This protocol outlines the direct acylation of piperazine with isonicotinoyl chloride.

Materials:

-

Piperazine

-

Isonicotinoyl chloride hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.5 equivalents) dropwise.

-

Acyl Chloride Addition: In a separate flask, prepare a solution of isonicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the piperazine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure Piperazin-1-yl(pyridin-4-yl)methanone.

Protocol 2: Synthesis of (4-Arylpiperazin-1-yl)(pyridin-4-yl)methanone using a Coupling Reagent

This protocol is suitable for coupling a substituted piperazine with isonicotinic acid using HATU.

Materials:

-

1-Arylpiperazine

-

Isonicotinic acid

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Base Addition: Add triethylamine (3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Piperazine Addition: Add the 1-arylpiperazine (1.05 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Extraction: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired (4-arylpiperazin-1-yl)(pyridin-4-yl)methanone.

Data Summary of Representative Derivatives

The following table summarizes the synthesis of several Piperazin-1-yl(pyridin-4-yl)methanone derivatives, showcasing the versatility of the described synthetic methods.

| Derivative | Piperazine Starting Material | Coupling Method | Solvent | Yield (%) | Reference |

| Piperazin-1-yl(pyridin-4-yl)methanone | Piperazine | Acyl Chloride | DCM | 75-85 | [1] |

| (4-Phenylpiperazin-1-yl)(pyridin-4-yl)methanone | 1-Phenylpiperazine | Acyl Chloride | DCM | 80-90 | [1] |

| (4-(4-Fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methanone | 1-(4-Fluorophenyl)piperazine | Acyl Chloride | THF | ~80 | [1] |

| (4-Benzylpiperazin-1-yl)(pyridin-4-yl)methanone | 1-Benzylpiperazine | HATU | DMF | 70-80 | [2] |

| (4-(Pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone | 1-(Pyridin-2-yl)piperazine | HATU | DMF | 65-75 | [2] |

Mechanistic Deep Dive: The Nucleophilic Acyl Substitution

The core of the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone derivatives lies in the nucleophilic acyl substitution reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of nucleophilic acyl substitution in the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acyl chloride to the unreactive carboxylic acid.

-

Inert Atmosphere: An inert atmosphere minimizes side reactions, particularly with sensitive reagents.

-

Use of a Base: A non-nucleophilic base like triethylamine or DIPEA is essential to scavenge the HCl produced. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. An excess of the base is often used to ensure complete neutralization.

-

Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Coupling Reagents: Reagents like HATU and CDI offer a milder alternative to acyl chlorides, which is beneficial when dealing with substrates containing acid-labile functional groups. They also avoid the generation of corrosive HCl.

Conclusion and Future Outlook

The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone derivatives is a well-established yet continually evolving field. The methodologies outlined in this guide provide a robust foundation for the preparation of a wide array of derivatives for drug discovery and development. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic routes, such as catalytic amide bond formation and flow chemistry approaches. The continued exploration of this versatile scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 567-574.

-

Synthesis, Characterization and Crystal Structures of methanone derivatives. (2025). ResearchGate.

- A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research, 40(3), 152-155.

- {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). Molbank, 2011(2), M724.

- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry, 223, 113644.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8049.

- Piperazine synthesis. Organic Chemistry Portal.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1369595.

- Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). Journal of Applicable Chemistry, 3(1), 110-116.

- 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. (2003). Arkivoc, 2003(12), 117-126.

- Mechanistic insights on C(acyl)–N functionalisation mediated by late transition metals. (2024). Dalton Transactions.

- Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. (2022). Analytical Chemistry, 94(51), 17980–17987.

- Synthesis of New N1Arylpiperazine Substituted Xanthine Derivatives and Evaluation of their Antioxidant and Cytotoxic Effects. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1400-1413.

- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society, 144(24), 10921–10928.

- Proton-Blocking Anion-Exchange Membranes for Efficient Lithium Hydroxide Recovery by Bipolar Membrane Electrodialysis. (2023). Membranes, 13(10), 834.

- Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges. (2024). Membranes, 14(3), 66.

- Synthesis process of anhydrous piperazine in pilot scale. (2012).

Sources

An In-depth Technical Guide to Piperazin-1-yl(pyridin-4-yl)methanone: Properties, Synthesis, and Applications

Abstract

Piperazin-1-yl(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a heterocyclic compound featuring a piperazine ring acylated with an isonicotinoyl group. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of both the piperazine and pyridine moieties in a wide array of biologically active molecules. The unique combination of a basic piperazine nitrogen, a pyridine nitrogen, and a central amide linker imparts a specific set of physicochemical properties that make it a versatile building block for creating compounds with diverse pharmacological profiles. This guide provides a comprehensive analysis of its chemical properties, spectroscopic signature, synthesis, reactivity, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Molecular Structure

Piperazin-1-yl(pyridin-4-yl)methanone is structurally defined by a pyridine ring linked at its 4-position to a carbonyl group, which in turn is bonded to a nitrogen atom of a piperazine ring. This arrangement forms a tertiary amide. The remaining secondary amine in the piperazine ring provides a key site for further chemical modification.

| Identifier | Value |

| IUPAC Name | piperazin-1-yl(pyridin-4-yl)methanone |

| Synonyms | 1-Isonicotinoylpiperazine, Methanone, 1-piperazinyl-4-pyridinyl-[1] |

| CAS Number | 39640-04-5 (Free Base)[1][2][3] |

| 163839-68-7 (Hydrochloride Salt)[4] | |

| 39640-05-6 (Dihydrochloride Salt)[3][5] | |

| Molecular Formula | C₁₀H₁₃N₃O[1][3] |

| Molecular Weight | 191.23 g/mol [1][3] |

| Canonical SMILES | C1CNCCN1C(=O)C2=CC=NC=C2 |

| InChI | InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, and metabolism.

| Property | Value | Source |

| Boiling Point | 369 °C at 760 mmHg | [3] |

| Flash Point | 176.9 °C | [3] |

| Density | 1.167 g/cm³ | [3] |

| LogP | 0.39370 | [3] |

| Storage | Sealed in dry, Room Temperature | [1] |

The presence of multiple nitrogen atoms capable of acting as hydrogen bond acceptors, along with the polar carbonyl group, suggests moderate solubility in polar solvents. The LogP value indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of Piperazin-1-yl(pyridin-4-yl)methanone.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and piperazine rings. The two protons ortho to the pyridine nitrogen will appear as a downfield doublet, while the two protons meta to the nitrogen will appear as another doublet slightly upfield. The piperazine protons typically exhibit complex signals due to the chair-like conformation of the ring and the potential for slow nitrogen inversion. The four protons adjacent to the carbonyl group will be deshielded compared to the four protons adjacent to the secondary amine.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the amide in the range of 165-175 ppm. The carbons of the pyridine ring will have distinct chemical shifts, with the carbon attached to the carbonyl group being the most downfield. The piperazine carbons will show two signals, corresponding to the carbons adjacent to the amide nitrogen and those adjacent to the secondary amine.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong absorption band around 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will also be prominent in the 1400-1600 cm⁻¹ region. A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the piperazine ring.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.

Synthesis and Reactivity

The most direct and common method for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone is the nucleophilic acyl substitution reaction between piperazine and an activated derivative of isonicotinic acid (pyridine-4-carboxylic acid).

Experimental Protocol: Synthesis via Acylation

-

Activation of Carboxylic Acid : Isonicotinic acid is converted to a more reactive species, typically an acyl chloride (isonicotinoyl chloride), using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation Reaction : An excess of piperazine (to act as both the nucleophile and a base to neutralize the HCl byproduct) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

The isonicotinoyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Workup and Purification : After the reaction is complete, the reaction mixture is washed with water to remove piperazine hydrochloride and any remaining excess piperazine. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Caption: General synthesis workflow for Piperazin-1-yl(pyridin-4-yl)methanone.

Reactivity Profile

The reactivity is dominated by the secondary amine of the piperazine ring, which is a potent nucleophile and a base. This site can readily undergo:

-

N-Alkylation : Reaction with alkyl halides to introduce alkyl substituents.

-

N-Arylation : Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

N-Acylation : Reaction with other acyl chlorides or anhydrides to form bis-acylated piperazine derivatives.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

Pharmacological Relevance and Role in Drug Discovery

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[11] Similarly, the pyridine ring is a common feature in many pharmaceuticals. The combination in Piperazin-1-yl(pyridin-4-yl)methanone makes it a valuable starting material for building more complex molecules with potential therapeutic value.

Derivatives of this core structure have been investigated for a range of biological activities, including:

-

Antidepressant Activity : A derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been identified as a potent 5-HT₃ receptor antagonist with antidepressant-like effects in rodent models.[12]

-

Neurogenesis : The compound NSI-189 (Amdiglurax), which contains a substituted piperazinyl-pyridin-yl-methanone core, is under investigation for major depressive disorder and is noted for its ability to stimulate hippocampal neurogenesis.[13][14]

-

Adrenoceptor Antagonism : Certain derivatives have shown activity as non-selective α-adrenoceptor antagonists, which could have benefits in treating metabolic disorders.[15]

The secondary amine of the piperazine ring serves as a convenient attachment point for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Role as a core scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, Piperazin-1-yl(pyridin-4-yl)methanone should be handled with standard safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[1] Many suppliers recommend storage under an inert atmosphere to prevent degradation from moisture and carbon dioxide.

Conclusion

Piperazin-1-yl(pyridin-4-yl)methanone is a foundational building block in synthetic and medicinal chemistry. Its well-defined chemical structure, characterized by the reactive secondary amine and the electronically distinct pyridine ring, provides a robust platform for the generation of diverse chemical libraries. The physicochemical and spectroscopic properties are well-understood, and its synthesis is straightforward. The demonstrated success of its derivatives in modulating various biological targets underscores its continued importance for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents.

References

-

PubChem. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone. [Link]

-

PubChem. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. [Link]

-

Spectral data of compound 5a-5m, 6a-6e. [Link]

-

PubChem. 1-(4-Pyridyl)piperazine. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

MolPort. Compound {4-[(4-chlorophenyl)methyl]piperazin-1-yl}(pyridin-3-yl)methanone--oxalic.... [Link]

-

Wikipedia. Amdiglurax. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubMed. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubMed. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. [Link]

-

PubMed. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. [Link]

-

MolPort. Compound {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). [Link]

Sources

- 1. Piperazin-1-yl-pyridin-4-yl-methanone - CAS:39640-04-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE | 39640-04-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride 95% | CAS: 163839-68-7 | AChemBlock [achemblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride(39639-99-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone | C22H30N4O | CID 50922681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Amdiglurax - Wikipedia [en.wikipedia.org]

- 15. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

"Piperazin-1-yl(pyridin-4-yl)methanone" IUPAC name and structure

An In-depth Technical Guide to (Piperazin-1-yl)(pyridin-4-yl)methanone: A Core Scaffold in Modern Drug Discovery

Executive Summary: (Piperazin-1-yl)(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a heterocyclic compound that serves as a foundational structural motif in medicinal chemistry. While the compound itself is primarily utilized as a synthetic intermediate, its core scaffold is integral to a vast array of pharmacologically active agents. The inherent properties of the piperazine ring—its basicity, conformational flexibility, and ability to engage in multiple hydrogen bonding interactions—make it a "privileged scaffold" for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides a comprehensive overview of its synthesis, characterization, and, most importantly, the therapeutic landscape defined by its derivatives, which span central nervous system disorders, inflammation, and oncology.

Chemical Identity and Structure

(Piperazin-1-yl)(pyridin-4-yl)methanone is structurally defined by a piperazine ring acylated at one nitrogen atom by an isonicotinoyl group (a pyridine-4-carbonyl group). This arrangement combines the versatile piperazine nucleus with the aromatic, polar pyridine ring.

IUPAC Name: (Piperazin-1-yl)(pyridin-4-yl)methanone Common Name: 1-Isonicotinoylpiperazine

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

| Identifier | Value |

| CAS Number | 39640-04-5[3] |

| Molecular Formula | C₁₀H₁₃N₃O[3] |

| Molecular Weight | 191.23 g/mol [3] |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=NC=C2 |

Synthesis and Characterization

The synthesis of (Piperazin-1-yl)(pyridin-4-yl)methanone is typically achieved through standard amide bond formation, a cornerstone of medicinal chemistry. The most common and reliable strategy involves the coupling of isonicotinic acid with a mono-protected piperazine, followed by the removal of the protecting group. This ensures selective acylation at a single nitrogen atom.

Representative Synthetic Workflow

The following protocol describes a robust two-step synthesis using tert-butyloxycarbonyl (Boc) as the protecting group, a method widely employed for its stability and ease of removal under acidic conditions.

Caption: General two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(isonicotinoyl)piperazine-1-carboxylate

-

To a stirred solution of isonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add tert-butyl piperazine-1-carboxylate (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of (Piperazin-1-yl)(pyridin-4-yl)methanone

-

Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product, which can be further purified by crystallization or chromatography if necessary.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Pyridine Protons: Two distinct signals are expected in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the pyridine nitrogen (H2', H6') will appear as a doublet, and the protons meta to the nitrogen (H3', H5') will appear as a second doublet.

-

Piperazine Protons: Due to the amide bond, the piperazine protons will likely appear as two broad multiplets or triplets in the range of δ 2.8-3.9 ppm. The four protons adjacent to the carbonyl group will be downfield compared to the four protons adjacent to the secondary amine.

-

Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitrogen (C2', C6') and the carbon para to the nitrogen (C4') showing distinct shifts.

-

Piperazine Carbons: Two signals in the aliphatic region (δ 40-50 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹, characteristic of an amide carbonyl.

-

N-H Stretch: A moderate, broad absorption around 3300 cm⁻¹ for the secondary amine.

-

C=N and C=C Stretches: Absorptions in the 1590-1400 cm⁻¹ region, typical for the pyridine ring.

-

The (Piperazin-1-yl)(pyridin-4-yl)methanone Scaffold in Drug Discovery

The true significance of this molecule lies in its role as a core scaffold. The piperazine ring is a "privileged" structure in medicinal chemistry due to its unique combination of properties that positively influence drug-like characteristics.[4][5] Its two nitrogen atoms allow for tailored substitutions to optimize target binding, solubility, and pharmacokinetic profiles.[2]

A Versatile Building Block for Diverse Biological Targets

Derivatives built upon this core structure have shown a remarkable breadth of biological activities, demonstrating the scaffold's versatility.[6][7]

-

Central Nervous System (CNS) Agents: The piperazine moiety is a classic component of many CNS-active drugs. By modifying the unsubstituted nitrogen of the core scaffold, researchers have developed potent ligands for various receptors, including serotonin and dopamine receptors, leading to potential treatments for depression, anxiety, and psychosis.[5]

-

Anti-Inflammatory Agents: The scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators. These compounds often function by targeting enzymes like kinases or by antagonizing pro-inflammatory cytokine receptors.[6]

-

Anticancer Agents: Numerous kinase inhibitors developed for oncology incorporate the piperazine scaffold. It often serves as a linker that correctly orients other pharmacophoric groups within the enzyme's active site, a strategy that has led to approved drugs like Imatinib.[4]

-

Antimicrobial Agents: The basic nature of the piperazine ring can be exploited to design compounds that interact with bacterial cell membranes or key enzymes, leading to the development of novel antibacterial and antifungal agents.

Mechanism of Action: A Scaffold for Targeted Inhibition

The derivatives of (Piperazin-1-yl)(pyridin-4-yl)methanone achieve their therapeutic effects through precise interactions with biological targets. The core scaffold acts as a rigid and reliable anchor for positioning functional groups that drive pharmacological activity.

Caption: A generalized mechanism for derivatives of the scaffold.

This diagram illustrates a common mechanism where a functional group ('R') attached to the piperazine nitrogen interacts with a hydrophobic pocket of a target protein, while the polar pyridine and piperazine nitrogens act as hydrogen bond acceptors or donors to secure the molecule in the binding site. This dual-functionality is key to the scaffold's success in generating high-affinity ligands.

Conclusion

(Piperazin-1-yl)(pyridin-4-yl)methanone is a molecule of fundamental importance to drug discovery and development. While its direct therapeutic application is limited, its value as a core chemical scaffold is immense. Its straightforward synthesis and the predictable chemical behavior of its piperazine and pyridine rings provide a reliable platform for combinatorial chemistry and lead optimization. The extensive and diverse pharmacology of its derivatives underscores the enduring utility of this "privileged" structure in the ongoing search for novel and effective therapeutic agents. Researchers and drug development professionals can leverage this scaffold as a starting point for creating next-generation medicines targeting a wide spectrum of human diseases.

References

Click to expand

- Gan, L. L., et al. (2010). Design and synthesis of azole-containing piperazine derivatives with antimicrobial activity.

- Unknown author. (Date unknown). 13 C-NMR spectrum of ( 4 ).

- Unknown author. (Date unknown). WO2009013211A2 - New pyrazol derivatives.

- Unknown author. (2024, October 20).

- Unknown author. (2025, August 6).

- Unknown author. (Date unknown).

- Unknown author. (Date unknown). GHS 11 (Rev.11) SDS Word 下载CAS: 39640-04-5 Name .... XiXisys.

- Unknown author. (Date unknown).

- Unknown author. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [ 1-(4-Chlorophenyl) Cyclopropyl] ( Piperazin-1-Yl) Methanone Derivatives.

-

Unknown author. (Date unknown). methanone. MDPI.

- Chatterjee, I., Roy, D., & Panda, G. (Date unknown).

- Unknown author. (2025, August 6). EXPLORING THE CHEMISTRY AND BIOLOGICAL ACTIVITIES OF PIPERAZINE DERIVATIVES IN MEDICINAL CHEMISTRY.

- Unknown author. (Date unknown). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

- Yilmaz, F., & Menteşe, M. (Date unknown). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Unknown author. (Date unknown). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

- Unknown author. (Date unknown). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.

- Unknown author. (Date unknown). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.

- Unknown author. (2023, September 20). PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE. ChemicalBook.

- Unknown author. (Date unknown). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Unknown author. (Date unknown). 1-Phenylpiperazine(92-54-6) 13C NMR spectrum. ChemicalBook.

- Unknown author. (Date unknown). Nicotinic acid or isonicotinic acid compound and use thereof.

- Unknown author. (1953, January 1). [Effect of isonicotinic acid hydrazide in experimental tuberculosis in mice]. PubMed.

- Unknown author. (Date unknown).

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE | 39640-04-5 [chemicalbook.com]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"Piperazin-1-yl(pyridin-4-yl)methanone" mechanism of action

An in-depth analysis of the existing literature reveals that the core chemical structure of "Piperazin-1-yl(pyridin-4-yl)methanone" serves as a versatile scaffold in medicinal chemistry. Various derivatives incorporating this moiety have been synthesized and investigated for a wide range of biological activities, including serotonin reuptake inhibition[1], monoacylglycerol lipase (MAGL) inhibition[2][3], RIOK2 inhibition[4], and dipeptidyl peptidase-IV (DPP-IV) inhibition[5]. The specific mechanism of action is therefore critically dependent on the full molecular structure of the derivative .

Given the user's request for a guide on the core mechanism, and the prevalence of this scaffold in compounds targeting protein kinases, this guide will focus on a well-established and therapeutically relevant mechanism of action for structurally related compounds: inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) . The piperazine and pyridine moieties are common features in numerous known ROCK inhibitors.[6][7]

This technical guide will, therefore, explore the hypothesized mechanism of action of a representative "Piperazin-1-yl(pyridin-4-yl)methanone" derivative as a ROCK inhibitor, providing researchers with the foundational knowledge and experimental framework to investigate such compounds.

Introduction to the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of numerous cellular processes, most notably cytoskeletal dynamics.[8] Rho-associated coiled-coil containing protein kinase (ROCK) is a key downstream effector of RhoA. The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which share a high degree of homology and overlapping functions.

Upon activation by GTP-bound RhoA, ROCK phosphorylates a multitude of downstream substrates, leading to:

-

Increased actomyosin contractility: By phosphorylating and inactivating myosin light chain (MLC) phosphatase and directly phosphorylating the myosin light chain.

-

Stress fiber and focal adhesion formation: Through the phosphorylation of proteins such as LIM kinase (LIMK) and cofilin.

-

Regulation of cell proliferation, apoptosis, and gene expression. [9]

Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, including hypertension, cancer metastasis, glaucoma, and neuronal damage. Consequently, inhibitors of ROCK have emerged as promising therapeutic agents.[6][8]

Hypothesized Mechanism of Action: Competitive Inhibition of the ROCK ATP-Binding Site

Based on the structures of known ROCK inhibitors like Y-27632 and H-1152[7], it is hypothesized that a "Piperazin-1-yl(pyridin-4-yl)methanone" derivative would act as an ATP-competitive inhibitor of ROCK. The proposed mechanism involves the compound binding to the kinase domain of ROCK, specifically at the ATP-binding pocket. This binding event would prevent the endogenous ATP from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase.

The pyridinyl and piperazinyl moieties are likely to form key interactions with the amino acid residues lining the ATP-binding cleft. The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions.

The following diagram illustrates the proposed mechanism of ROCK inhibition:

Caption: Experimental workflow for validating ROCK inhibition.

Data Presentation and Interpretation

The quantitative data from the in vitro kinase assay should be summarized in a table for clear comparison.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |

| Test Compound | Value | Value |

| Y-27632 (Control) | Value | Value |

A significant reduction in the IC50 values for the test compound compared to the control would indicate potent ROCK inhibition. The western blot results should show a dose-dependent decrease in the levels of phosphorylated MLC in cells treated with the test compound.

Concluding Remarks

The "Piperazin-1-yl(pyridin-4-yl)methanone" scaffold is a promising starting point for the development of novel therapeutics. While its derivatives have shown a multitude of biological activities, this guide has focused on the well-precedented and therapeutically significant mechanism of ROCK inhibition. The provided experimental framework offers a robust approach for researchers to validate this hypothesized mechanism of action. Further studies, including kinase profiling against a broader panel of kinases and in vivo efficacy models, would be necessary to fully characterize the selectivity and therapeutic potential of any novel compound based on this scaffold.

References

-

W. Johnston, P. (2005). The mechanism of action of poloxamer 407-induced hypertriglyceridemia in the rat. PubMed. Available at: [Link]

-

Jin, C. et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Granchi, C. et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wang, Y. et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-t[1][2][10]riazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Masoudi, N. et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]

-

Unknown Author. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

-

W. Johnston, P. (2006). Acute P-407 administration to mice causes hypercholesterolemia by inducing cholesterolgenesis and down-regulating low-density lipoprotein receptor expression. Pharmaceutical Research. Available at: [Link]

-

Watanabe, K. et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology. Available at: [Link]

-

Granchi, C. et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone, min 98%, 1 gram. CP Lab Chemicals. Available at: [Link]

-

Daoui, O. et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]

-

Khan, I. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

-

PubChem. (n.d.). (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. PubChem. Available at: [Link]

-

Unknown Author. (n.d.). {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). MolPort. Available at: [Link]

-

PubChem. (n.d.). [4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Amdiglurax. Wikipedia. Available at: [Link]

-

Emre, N. et al. (2013). The ROCK inhibitor Y-26732 enhances the survival and proliferation of human embryonic stem cell-derived neural progenitor cells upon dissociation. Stem Cells and Development. Available at: [Link]

-

de Oliveira, M. et al. (2023). ROCK inhibition reduces the sensitivity of mutant p53 glioblastoma to genotoxic stress through a Rac1-driven ROS production. International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

Kulkarni, S. et al. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology. Available at: [Link]

-

Perez, A. et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Antimony potassium tartrate. Wikipedia. Available at: [Link]

-

GSKPro for Healthcare Professionals. (n.d.). NUCALA (mepolizumab) for injection, for subcutaneous use. GSKPro. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]

- 8. ROCK inhibition reduces the sensitivity of mutant p53 glioblastoma to genotoxic stress through a Rac1-driven ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ROCK inhibitor Y-26732 enhances the survival and proliferation of human embryonic stem cell-derived neural progenitor cells upon dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of poloxamer 407-induced hypertriglyceridemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Piperazin-1-yl(pyridin-4-yl)methanone: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Piperazin-1-yl(pyridin-4-yl)methanone , a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can confirm its molecular structure and provide a foundational understanding for researchers working with this and related scaffolds. This guide is structured to offer not just the data, but also the scientific rationale behind the data acquisition and interpretation, ensuring a comprehensive understanding for both novice and experienced scientists.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. For a molecule like Piperazin-1-yl(pyridin-4-yl)methanone, which incorporates both aromatic and aliphatic ring systems, a multi-faceted spectroscopic approach is essential.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment of individual protons and carbons, their connectivity, and stereochemical relationships.

-

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structural arrangement.

This guide will delve into the specific spectroscopic signatures of Piperazin-1-yl(pyridin-4-yl)methanone, providing a robust dataset for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following standardized atom numbering scheme will be used for Piperazin-1-yl(pyridin-4-yl)methanone.

Caption: Molecular structure and atom numbering for Piperazin-1-yl(pyridin-4-yl)methanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The data presented here is for the dihydrochloride salt of the compound, which is often used to improve solubility in common NMR solvents like DMSO-d6. The presence of the hydrochloride salt can influence the chemical shifts, particularly of the protons near the nitrogen atoms.

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides information about the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | d | 2H | H-10, H-13 (Pyridinyl) |

| ~7.80 | d | 2H | H-11, H-14 (Pyridinyl) |

| ~3.80 | t | 4H | H-2, H-6 (Piperazinyl) |

| ~3.20 | t | 4H | H-3, H-5 (Piperazinyl) |

Interpretation:

-

Pyridinyl Protons: The downfield signals at approximately 8.80 and 7.80 ppm are characteristic of protons on a pyridine ring. The deshielding is due to the electronegativity of the nitrogen atom and the aromatic ring current. The doublet (d) multiplicity indicates that these protons are coupled to their immediate neighbors on the ring.

-

Piperazinyl Protons: The signals around 3.80 and 3.20 ppm correspond to the methylene protons of the piperazine ring. The triplet (t) multiplicity suggests coupling to the adjacent methylene protons. The protons on the carbons adjacent to the amide nitrogen (H-2, H-6) are typically more deshielded than those adjacent to the secondary amine (H-3, H-5).

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C7 (C=O) |

| ~150 | C10, C13 |

| ~145 | C9 |

| ~122 | C11, C14 |

| ~45 | C2, C6 |

| ~43 | C3, C5 |

Interpretation:

-

Carbonyl Carbon: The signal furthest downfield, around 168 ppm, is characteristic of an amide carbonyl carbon (C7).

-

Pyridinyl Carbons: The signals in the range of 122-150 ppm are assigned to the carbons of the pyridine ring. The carbon attached to the carbonyl group (C9) and those adjacent to the nitrogen (C10, C13) are the most deshielded.

-

Piperazinyl Carbons: The signals in the upfield region, around 43-45 ppm, are attributed to the sp3 hybridized carbons of the piperazine ring (C2, C3, C5, C6).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule. The key vibrational frequencies for Piperazin-1-yl(pyridin-4-yl)methanone are summarized below.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Medium, Broad | N-H stretch (secondary amine in piperazine) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950-2800 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1600, ~1550 | Medium | C=C and C=N stretches (pyridine ring) |

| ~1420 | Medium | C-N stretch (amide) |

Interpretation:

-

The strong absorption band around 1640 cm-1 is a definitive indicator of the amide carbonyl (C=O) group . This is one of the most characteristic peaks in the spectrum.

-

The broad absorption around 3400 cm-1 is indicative of the N-H stretch of the secondary amine in the piperazine ring.

-

The peaks just above 3000 cm-1 are due to the C-H stretching vibrations of the pyridine ring .

-

The absorptions in the 2800-2950 cm-1 region correspond to the aliphatic C-H stretches of the piperazine ring.

-

The bands at approximately 1600 and 1550 cm-1 are characteristic of the C=C and C=N bond stretching vibrations within the aromatic pyridine ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation. For Piperazin-1-yl(pyridin-4-yl)methanone, electrospray ionization (ESI) is a suitable technique, which typically shows the protonated molecule [M+H]+.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C10H13N3O

-

Molecular Weight: 191.23 g/mol

-

[M+H]+: m/z 192.11

Fragmentation Analysis:

The fragmentation of Piperazin-1-yl(pyridin-4-yl)methanone in the mass spectrometer can provide further structural confirmation. The most likely fragmentation pathways involve the cleavage of the amide bond and the piperazine ring.

Caption: Proposed major fragmentation pathways for Piperazin-1-yl(pyridin-4-yl)methanone in ESI-MS.

Conclusion

The comprehensive analysis of the 1H NMR, 13C NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of Piperazin-1-yl(pyridin-4-yl)methanone. The presented data and interpretations serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and pharmacology, facilitating the identification and characterization of this and structurally related compounds. The detailed protocols and explanations of the underlying principles aim to empower scientists to apply these techniques effectively in their own research endeavors.

References

For the principles of spectroscopic techniques, the following are standard authoritative texts:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse011013: piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof.

An In-depth Technical Guide to the Crystal Structure Analysis of Piperazin-1-yl(pyridin-4-yl)methanone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-yl(pyridin-4-yl)methanone is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the design of various therapeutic agents. Its three-dimensional structure, governed by the spatial arrangement of the piperazine and pyridine rings, is crucial for its interaction with biological targets. This guide provides a comprehensive overview of the methodologies and analytical considerations involved in determining and interpreting the crystal structure of this compound family. While a definitive public crystal structure for the parent compound, Piperazin-1-yl(pyridin-4-yl)methanone, is not currently available, this document will use closely related, structurally characterized derivatives to illustrate the complete workflow of crystal structure analysis. We will delve into the principles of synthesis, crystallization, X-ray diffraction, and the detailed interpretation of structural parameters, offering field-proven insights for researchers in drug discovery and materials science.

Introduction: The Significance of Structural Insight

The piperazine-pyridine scaffold is a privileged motif in modern pharmacology. The nitrogen atoms in both the piperazine and pyridine rings can act as hydrogen bond donors and acceptors, crucial for molecular recognition at protein binding sites. The overall conformation of the molecule, including the planarity of the pyridine ring and the puckering of the piperazine ring (which typically adopts a chair conformation), dictates its shape and electrostatic potential. A precise understanding of this three-dimensional structure at the atomic level is therefore indispensable for structure-activity relationship (SAR) studies and rational drug design.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of small molecules. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and can influence physicochemical properties such as solubility and stability.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone

The synthesis of the title compound is typically achieved through a standard amide coupling reaction.

Protocol: Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone

-

Reactant Preparation: In a round-bottom flask, dissolve isonicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add piperazine (1.2 equivalents) to the reaction mixture. It is crucial to use a slight excess of piperazine to ensure the complete consumption of the activated acid.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Piperazin-1-yl(pyridin-4-yl)methanone.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like DCM or DMF are chosen to prevent side reactions with the activated carboxylic acid.

-

Coupling Agent: HATU is a highly efficient coupling agent that minimizes racemization and side product formation.

-

Base: DIPEA is used to mop up the acid generated during the reaction and to facilitate the coupling process without acting as a competing nucleophile.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, with slow evaporation being one of the most common.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimum volume of a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Transfer the solution to a small, clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking, well-defined crystals for X-ray analysis.

X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: A Case Study of a Close Analog

Molecular Conformation

In the crystal structure of the analog, the piperazine ring adopts a classic chair conformation . This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The pyridine ring is essentially planar, as expected for an aromatic system. The relative orientation of the pyridine ring and the piperazine ring is of particular interest, as rotation around the C-C(=O) and C-N bonds can lead to different conformers.

Intermolecular Interactions and Crystal Packing

The crystal packing of the oxalate salt of {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone is dominated by a network of hydrogen bonds. The protonated nitrogen atoms of the piperazine ring and the pyridine ring act as hydrogen bond donors to the oxygen atoms of the oxalate anion. Additionally, weaker C-H···O interactions and potential C-H···π interactions contribute to the overall stability of the crystal lattice. These types of interactions are also expected to play a significant role in the crystal packing of the parent compound, Piperazin-1-yl(pyridin-4-yl)methanone, particularly in its salt forms.

Logical Relationship: From Molecular Structure to Crystal Packing

Sources

An In-Depth Technical Guide to the Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone

Introduction

Piperazin-1-yl(pyridin-4-yl)methanone is a key heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a carbonyl bridge. This structural motif is a privileged scaffold in medicinal chemistry, appearing as a core component in a multitude of pharmacologically active agents.[1][2][3] The piperazine ring often enhances physicochemical properties such as aqueous solubility and oral bioavailability, while the pyridine group can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[1] Understanding the synthetic pathways to this molecule is fundamental for researchers and drug development professionals aiming to create novel therapeutics.

This technical guide provides a detailed exploration of the primary synthetic strategies for Piperazin-1-yl(pyridin-4-yl)methanone, focusing on the selection of starting materials, reagents, and the underlying chemical principles. We will dissect the most prevalent and efficient methods, offering step-by-step protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.

Core Synthetic Strategy: Amide Bond Formation

The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone is fundamentally an exercise in amide bond formation , also known as acylation.[4][5][6] The reaction involves the condensation of a carboxylic acid or its activated derivative with an amine. In this context, the two key building blocks are a pyridine-4-carboxylic acid (isonicotinic acid) component and a piperazine component.

Two principal pathways emerge from this core strategy:

-

Route A: The Acyl Chloride Method. A classic, robust, and cost-effective approach that proceeds via a highly reactive isonicotinoyl chloride intermediate.

-

Route B: The Direct Coupling Method. A modern and often milder approach that utilizes specialized coupling reagents to form the amide bond in situ, avoiding the isolation of sensitive intermediates.

The following sections will provide a comprehensive analysis of each route.

Route A: Synthesis via Isonicotinoyl Chloride

This method is a cornerstone of amide synthesis, valued for its high reactivity and scalability. The process is bifurcated into two distinct stages: the activation of isonicotinic acid to its corresponding acyl chloride, followed by the nucleophilic substitution reaction with piperazine.

Causality and Component Selection

-

Starting Materials :

-

Isonicotinic Acid (Pyridine-4-carboxylic acid) : This commercially available solid serves as the foundational source for the pyridin-4-yl methanone portion of the target molecule.

-

Piperazine : As the amine nucleophile, piperazine can be used in its anhydrous free-base form. To achieve mono-acylation and prevent the formation of a bis-acylated byproduct, either a large excess of piperazine is used, or the stoichiometry is carefully controlled. An alternative, more controlled approach involves using a mono-protected piperazine derivative.[7]

-

-

Reagents :

-

Chlorinating Agent : Thionyl chloride (SOCl₂) is the reagent of choice for converting isonicotinic acid into isonicotinoyl chloride.[8][9] Its primary advantages are its high reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is another effective, albeit more expensive, alternative.[1]

-

Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine , is crucial in the second step. Its role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is liberated during the amide formation.[10][11] This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

-

Solvent : Anhydrous aprotic solvents are mandatory to prevent the hydrolysis of the highly reactive acyl chloride intermediate. Dichloromethane (DCM) , chloroform , and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve the reactants.[11][12]

-

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. First, isonicotinic acid is converted to the highly electrophilic isonicotinoyl chloride. Subsequently, the nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond.

Caption: Workflow for the Acyl Chloride Method (Route A).

Experimental Protocol: Route A

Part 1: Preparation of Isonicotinoyl Chloride Hydrochloride [9]

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place isonicotinic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the flask in an ice bath.

-

Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask.

-

Once the initial exothermic reaction subsides, heat the mixture to reflux (approx. 75-80 °C) for 1.5 to 2 hours. The reaction should become a clear solution.

-

After cooling, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crystalline residue is isonicotinoyl chloride hydrochloride, which is highly moisture-sensitive and should be used immediately in the next step.[9][13]

Part 2: Acylation of Piperazine [11]

-

In a separate three-necked flask under an inert atmosphere, dissolve piperazine (1.1 - 2.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool this solution to 0 °C using an ice bath.

-

Slowly add the previously prepared isonicotinoyl chloride hydrochloride (1.0 eq), either as a solid in portions or as a suspension in anhydrous DCM. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a DCM/methanol gradient) or by recrystallization to yield pure Piperazin-1-yl(pyridin-4-yl)methanone.

Route B: Synthesis via Direct Amide Coupling

This approach represents a milder and often more efficient alternative to the acyl chloride method, particularly for small-scale synthesis or with sensitive substrates. It relies on in situ activation of the carboxylic acid using a dedicated coupling reagent, thereby avoiding the harsh conditions required for acyl chloride formation.

Causality and Component Selection

-

Starting Materials :

-

Isonicotinic Acid and Piperazine : The core building blocks remain the same. However, this route is particularly well-suited for the use of mono-N-Boc-piperazine . This protecting group ensures perfect mono-acylation. The Boc (tert-butyloxycarbonyl) group is then easily removed in a final deprotection step.[6]

-

-

Reagents :

-

Coupling Agent : This is the key reagent that activates the carboxylic acid. The choice of agent is critical for achieving high yields and purity.[14]

-

Aminium/Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most powerful and rapid coupling reagents, often preferred for their high efficiency and minimization of side reactions.[14][15][16]

-

Carbodiimides : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and widely used reagent. It is almost always used with an additive.[6][14][16]

-

Phosphonium Salts : PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent.[1]

-

-

Additive : When using carbodiimides like EDC, an additive such as HOBt (1-Hydroxybenzotriazole) is essential.[14][16] HOBt reacts with the activated intermediate to form an active ester, which is less prone to side reactions and couples more efficiently with the amine.

-

Base : A sterically hindered, non-nucleophilic organic base is required. N,N-Diisopropylethylamine (DIPEA) is the most common choice, as it does not interfere with the coupling reagents.[4][14]

-

Solvent : Anhydrous polar aprotic solvents are necessary. N,N-Dimethylformamide (DMF) is a frequent choice due to its excellent solvating properties for all components.[14][15]

-

Reaction Mechanism & Workflow

The general mechanism involves the reaction of isonicotinic acid with the coupling agent to form a highly reactive activated species (e.g., an active ester). Piperazine then acts as a nucleophile, attacking this intermediate to form the amide bond and release the coupling agent byproduct.

Caption: Workflow for the Direct Coupling Method (Route B).

Experimental Protocol: Route B (using HATU and Boc-Piperazine)

-

In a round-bottom flask under an inert atmosphere, dissolve isonicotinic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).[14]

-

Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester intermediate.[14]

-

Add a solution of mono-Boc-piperazine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours, monitoring the reaction's progress by TLC.[14]

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Boc-protected intermediate by column chromatography.

-

For deprotection, dissolve the purified intermediate in DCM and cool to 0 °C. Add an excess of trifluoroacetic acid (TFA) (3-5 eq) and stir at room temperature for 2-6 hours.[6]

-

Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the final product with DCM. Dry and concentrate the organic layer to yield pure Piperazin-1-yl(pyridin-4-yl)methanone.

Comparative Summary of Synthetic Routes

The selection of a synthetic route is a critical decision based on project-specific needs. The table below summarizes the key aspects of each method for easy comparison.

| Feature | Route A: Acyl Chloride | Route B: Direct Coupling |

| Key Reagents | Isonicotinic acid, Thionyl chloride (SOCl₂), Piperazine, Triethylamine (TEA) | Isonicotinic acid, Coupling Agent (HATU, EDC), Piperazine, DIPEA |

| Typical Solvents | Dichloromethane (DCM), Chloroform, THF | N,N-Dimethylformamide (DMF), DCM |

| Reaction Conditions | Harsher (reflux in SOCl₂), requires strict moisture exclusion | Milder (often room temperature), more functional group tolerance |